molecular formula C10H9N B8609331 2-(2-Methylphenyl)acrylonitrile

2-(2-Methylphenyl)acrylonitrile

Cat. No.: B8609331
M. Wt: 143.18 g/mol
InChI Key: UBLVISZFNNSYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylphenyl)acrylonitrile is an acrylonitrile derivative characterized by a phenyl ring substituted with a methyl group at the ortho position, attached to an acrylonitrile moiety (C₆H₅CH₂C≡N). This compound belongs to a broader class of acrylonitrile derivatives, which are studied for their diverse applications in medicinal chemistry, materials science, and polymer synthesis. The acrylonitrile group (C≡N) confers electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the 2-methylphenyl substituent modulates steric and electronic effects, impacting molecular geometry and biological activity .

Properties

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

IUPAC Name

2-(2-methylphenyl)prop-2-enenitrile

InChI

InChI=1S/C10H9N/c1-8-5-3-4-6-10(8)9(2)7-11/h3-6H,2H2,1H3

InChI Key

UBLVISZFNNSYBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=C)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

Substituent Effects and Molecular Geometry

  • Benzothiophene Acrylonitriles (Compounds 31–33) : These derivatives feature a benzo[b]thiophene core instead of a phenyl ring, with methoxy groups (3,4-dimethoxy or 3,4,5-trimethoxy) enhancing electron density. The GI₅₀ values for anticancer activity range from <10 nM to >100 nM, attributed to improved binding to tubulin or other cellular targets .
  • Halogenated Derivatives : For example, (Z)-3-(2-chloro-6-fluorophenyl)-2-(4-(trifluoromethyl)phenyl)acrylonitrile () incorporates Cl, F, and CF₃ groups, increasing electron-withdrawing effects. This alters reactivity in polymerization and biological target interactions compared to the methyl group in 2-(2-methylphenyl)acrylonitrile .
  • Quinoline and Heterocyclic Derivatives: Compounds like 2-[(2-chloroquinolin-3-yl)(hydroxy)methyl]acrylonitrile () exhibit dihedral angles of 71.3° between the acrylonitrile and quinoline planes, contrasting with the 85.7° angle in 2-[hydroxy(2-methoxyphenyl)methyl]acrylonitrile (). Such differences influence conjugation and bioactivity .

Table 1: Key Structural Parameters

Compound Core Structure Substituents Dihedral Angle (°) Key Bond Lengths (Å)
2-(2-Methylphenyl)acrylonitrile Phenyl 2-CH₃ N/A C≡N: ~1.15 (typical)
Benzothiophene derivative (31) Benzo[b]thiophene 3,4-Dimethoxy N/A C=C: ~1.43 (conjugated system)
2-[Hydroxy(2-methoxyphenyl)methyl]acrylonitrile Phenyl 2-OCH₃, hydroxy 85.7 C8–C9: 1.429 (conjugation)
Quinoline derivative () Quinoline 2-Cl, hydroxy 71.3 C≡N: 1.15 (typical)

Anticancer Potency and Mechanisms

  • Halogenated Derivatives : The presence of Cl and CF₃ groups (e.g., ) may enhance cytotoxicity but also increase metabolic stability risks due to higher lipophilicity .
  • Quinoline Hybrids: The title compound in shows hydrogen bonding (O–H⋯N) and C–H⋯N interactions in its crystal structure, which could mimic DNA or enzyme binding in biological systems .

Table 2: Anticancer Activity Comparison

Compound GI₅₀ Range (nM) Resistance Profile Key Functional Groups
Benzothiophene acrylonitrile (31) <10–100 Overcomes P-gp resistance Benzo[b]thiophene, methoxy
2-(2-Methylphenyl)acrylonitrile Not reported Unknown 2-CH₃, acrylonitrile
Quinoline derivative () Not reported Likely susceptible Quinoline, Cl, OH
Physical and Material Properties

Crystallographic Behavior

  • 5-Cyclohexyl-2-(2-fluorophenyl)acrylonitrile (): Exhibits a monoclinic crystal system (C2/c) with a β angle of 95.855°, distinct from orthorhombic systems observed in simpler acrylonitriles. The fluorophenyl group introduces dipole interactions, affecting packing efficiency .
  • Elastic Crystals (): Derivatives like (Z)-3-(furan-2-yl)-2-(4-(((E)-2-hydroxy-5-methylbenzylidene)amino)phenyl)acrylonitrile form flexible crystals due to π-π stacking and hydrogen bonding, unlike rigid structures of 2-(2-methylphenyl)acrylonitrile .

Polymerization Reactivity

  • Acrylonitrile copolymers () show reactivity ratios (γ₁ = 7.985 for acrylonitrile; γ₂ = 0.599 for MBAME), indicating preferential incorporation of acrylonitrile. Substituents like methyl groups may sterically hinder polymerization compared to unsubstituted acrylonitrile .
Pharmacokinetic and Toxicity Considerations
  • EPA Risk Evaluation (): Acrylonitrile is designated a high-priority substance due to carcinogenicity.
  • Lipophilicity : Halogenated derivatives () have higher logP values, improving membrane permeability but increasing bioaccumulation risks .

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